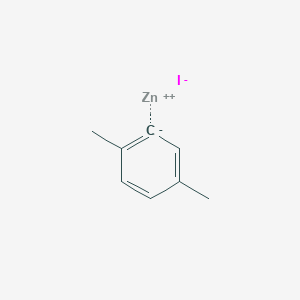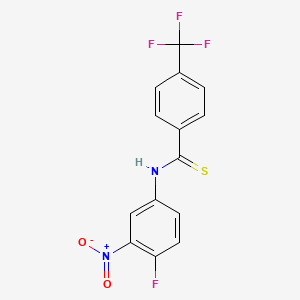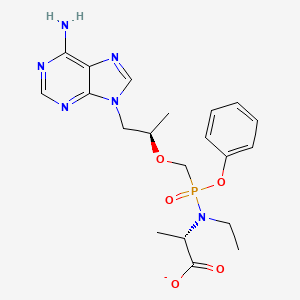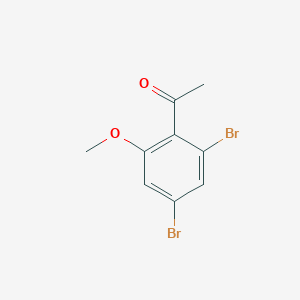
6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazinane ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione can be compared with other diazinanes such as:
1,3-Diazinane: A simpler compound with similar ring structure but without the ethoxy and methyl groups.
6-Methoxy-1,3-dimethyl-1,3-diazinane-2,4-dione: A similar compound with a methoxy group instead of an ethoxy group.
5,6-Dihydroxy-5-methyl-1,3-diazinane-2,4-dione: Another related compound with hydroxyl groups. These comparisons highlight the unique properties of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
6-ethoxy-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-5-4-6(10)9(2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
QCVKOEFQBKBLNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(=O)N(C(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)



![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)


![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)

